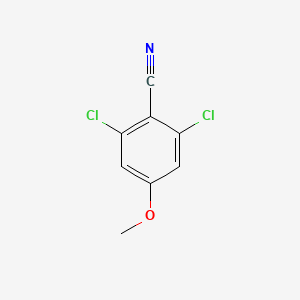

2,6-Dichloro-4-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKOPGRUFMDVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Presumed Mechanism of Action of 2,6-Dichloro-4-methoxybenzonitrile

This guide provides a detailed exploration of the likely mechanism of action of 2,6-Dichloro-4-methoxybenzonitrile. Given the limited direct research on this specific molecule, this document synthesizes information from its close structural analog, the widely studied herbicide 2,6-Dichlorobenzonitrile (Dichlobenil), to infer its biological activity. This analysis is intended for researchers, scientists, and professionals in drug development and agrochemical science.

Part 1: Foundational Understanding and Core Postulates

Introduction to this compound

This compound is an aromatic nitrile compound.[1][2][3] Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, a nitrile group (-C≡N), and a methoxy group (-OCH₃) at position 4. While this specific compound is not extensively documented in public literature, its core structure, 2,6-Dichlorobenzonitrile (Dichlobenil), is a well-established herbicide.[4][5][6] This guide will, therefore, operate on the primary postulate that the mechanism of action of this compound is analogous to that of Dichlobenil, with the 4-methoxy group potentially modulating its activity, solubility, or metabolic fate.

The Dichlobenil Paradigm: Inhibition of Cellulose Biosynthesis

The herbicidal activity of Dichlobenil is primarily attributed to its potent inhibition of cellulose biosynthesis in plants.[4][5][7][8] Cellulose is a fundamental structural component of plant cell walls, providing rigidity and enabling cell expansion. By disrupting this critical process, Dichlobenil effectively halts the growth of susceptible plants, particularly at the meristems (growing points) and root tips.[4][8][9]

The consequences of cellulose synthesis inhibition are catastrophic for the plant. Affected cells lose their structural integrity, leading to an inability to elongate properly. Instead, they swell and may ultimately burst.[7] This leads to a rapid cessation of growth, followed by a significant disruption of tissues, which can manifest as swelling or collapse of stems, roots, and petioles.[4]

Part 2: The Molecular Mechanism of Action

The Target: Cellulose Synthase Complex

The molecular target of Dichlobenil is believed to be the cellulose synthase (CESA) complex located in the plasma membrane of plant cells. This complex is responsible for polymerizing UDP-glucose into long glucan chains that form cellulose microfibrils. While the precise binding site of Dichlobenil on the CESA complex has not been fully elucidated, it is understood to interfere with the catalytic process.

Downstream Cellular Effects

The inhibition of the CESA complex by a Dichlobenil-like molecule triggers a cascade of downstream cellular events:

-

Disruption of Cell Wall Assembly: The most immediate effect is the halt in the production of new cellulose microfibrils.

-

Altered Cell Morphology: Without the structural support of cellulose, newly forming cells cannot maintain their shape, leading to isodiametric swelling.

-

Compensatory Mechanisms: In some cases, plants may attempt to compensate for the lack of cellulose by increasing the deposition of other cell wall components, such as pectins.[5]

-

Growth Arrest and Necrosis: The inability to form new cells and tissues ultimately leads to growth arrest and death of the plant.[8]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound, based on the action of Dichlobenil.

Caption: Proposed mechanism of action of this compound.

The Potential Role of the 4-Methoxy Group

The addition of a methoxy group at the 4-position of the benzene ring could influence the molecule's properties in several ways:

-

Electronic Effects: The methoxy group is an electron-donating group, which could alter the electron density of the aromatic ring and potentially affect its interaction with the target protein.

-

Solubility and Lipophilicity: The methoxy group can increase the polarity of the molecule compared to Dichlobenil, which may affect its solubility in water and its ability to cross cell membranes.

-

Metabolic Stability: The methoxy group may provide a site for metabolic modification (e.g., O-demethylation) by enzymes such as cytochrome P450s.[4] This could lead to either activation or detoxification of the compound. Research on Dichlobenil has shown that it is metabolized through hydroxylation and hydrolysis of the nitrile group.[4][10] It is plausible that this compound undergoes similar metabolic transformations.

Part 3: Experimental Validation and Protocols

To validate the presumed mechanism of action of this compound, a series of experiments would be necessary. The following outlines key experimental protocols that could be adapted for this purpose.

In Vitro Cellulose Synthase Activity Assay

This assay would directly measure the inhibitory effect of the compound on the CESA complex.

Protocol:

-

Isolation of Microsomal Fractions:

-

Homogenize plant tissues (e.g., Arabidopsis seedlings, mung bean hypocotyls) in an ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed to pellet the microsomal fraction containing the plasma membranes.

-

Resuspend the pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare reaction mixtures containing the microsomal fraction, UDP-[¹⁴C]-glucose as a substrate, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Incubate the reactions at room temperature for a defined period.

-

Stop the reaction by adding a stopping solution (e.g., acetic acid).

-

Filter the reaction mixture through a glass fiber filter to capture the radiolabeled cellulose.

-

Wash the filter extensively to remove unincorporated UDP-[¹⁴C]-glucose.

-

-

Quantification:

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

-

Whole-Plant Herbicide Efficacy Assay

This assay assesses the herbicidal effect of the compound on living plants.

Protocol:

-

Plant Growth:

-

Sow seeds of susceptible plant species (e.g., Arabidopsis thaliana, cress) in pots or on agar plates.

-

Grow the plants under controlled environmental conditions (light, temperature, humidity).

-

-

Compound Application:

-

Apply this compound at various concentrations to the soil (for pre-emergent activity) or as a foliar spray (for post-emergent activity).

-

Include a vehicle control (solvent only) and a positive control (Dichlobenil).

-

-

Phenotypic Analysis:

-

Monitor plant growth and development over a period of several days to weeks.

-

Record phenotypic changes such as growth inhibition, chlorosis, necrosis, and morphological abnormalities.[8]

-

Measure quantitative parameters like root length, shoot fresh weight, and chlorophyll content.

-

-

Dose-Response Analysis:

-

Determine the effective concentration (EC₅₀) required to cause a 50% reduction in a measured growth parameter.

-

Experimental Workflow Visualization

Caption: Experimental workflow for validating the mechanism of action.

Part 4: Quantitative Data Summary (Hypothetical)

As no direct experimental data exists for this compound, the following table presents hypothetical data that would be generated from the experiments described above, with values for Dichlobenil included for comparison.

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |

| This compound | Cellulose Synthase | In Vitro Enzyme Assay | To be determined |

| This compound | Whole Plant Growth | Pre-emergent Herbicide Assay | To be determined |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Cellulose Synthase | In Vitro Enzyme Assay | ~1-5 |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Whole Plant Growth | Pre-emergent Herbicide Assay | ~10-50 |

Part 5: Conclusion and Future Directions

The mechanism of action of this compound is strongly presumed to be the inhibition of cellulose biosynthesis, mirroring the activity of its close analog, Dichlobenil. The presence of the 4-methoxy group is likely to modulate its physicochemical properties and metabolic fate, which could in turn affect its potency and selectivity as a herbicide.

Future research should focus on the direct experimental validation of this hypothesis. The synthesis of this compound followed by the in vitro and whole-plant assays outlined in this guide would be crucial first steps. Furthermore, studies on its metabolism in various plant species and its potential off-target effects would provide a more complete understanding of its biological activity.

References

-

Dichlobenil | C7H3Cl2N | CID 3031 - PubChem. Available from: [Link]

-

2,6-Dichlorobenzonitrile - Wikipedia. Available from: [Link]

-

Casoron Dichlobenil (DBN). Available from: [Link]

-

Cellulose Inhibitor, Dichlobenil - NC State Extension Publications. Available from: [Link]

-

Dichlobenil - Ningbo Titan Unichem Co., Ltd. Available from: [Link]

-

Unveiling Dichlobenil: The Herbicide that Leaves No Residue - Wellt Chemicals. Available from: [Link]

-

Uses of 2,6-dichlorobenzonitrile - Foreschem Co.,Ltd. Available from: [Link]

-

Understanding 2,6-Dichlorobenzonitrile: A Cornerstone in Modern Agrochemicals. Available from: [Link]

-

Bioactivation of the Nasal Toxicant 2,6-Dichlorobenzonitrile: An Assessment of Metabolic Activity in Human Nasal Mucosa and Identification of Indicators of Exposure and Potential Toxicity - NIH. Available from: [Link]

- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents.

-

30482-87-2 | this compound - Alachem Co., Ltd. Available from: [Link]

-

Professional Grade this compound - Exclusive Drop [SYhAozl1]. Available from: [Link]

-

The physiological effects and fate of dichlobenil (2, 6-dichlorobenzonitrile) in an aquatic environment. Available from: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. Available from: [Link]

-

Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats - PubMed. Available from: [Link]

-

2,6-Dichloro-4-methoxybenzoic acid | C8H6Cl2O3 | CID 14484726 - PubChem. Available from: [Link]

-

Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood - PMC - PubMed Central. Available from: [Link]

-

2,4-D 101: Everything Farmers Need to Know About 2,4-D - FBN. Available from: [Link]

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. This compound | 30482-87-2 [sigmaaldrich.com]

- 3. This compound | 30482-87-2 [sigmaaldrich.com]

- 4. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 8. Cellulose Inhibitor, Dichlobenil | NC State Extension Publications [content.ces.ncsu.edu]

- 9. Dichlobenil [titanunichem.com]

- 10. Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Bioactivity Profile of 2,6-Dichloro-4-methoxybenzonitrile: A Technical Guide for Preclinical Research and Development

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2,6-Dichloro-4-methoxybenzonitrile, a compound for which direct biological data is not extensively available in public literature. By dissecting its structural components—the 2,6-dichlorobenzonitrile core and the 4-methoxy substituent—we extrapolate a robust, data-driven hypothesis of its potential bioactivities. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework to guide initial experimental design and discovery efforts. We posit that this compound is a prime candidate for investigation as a herbicidal agent, with potential secondary applications as an antimicrobial and cytotoxic compound. Detailed experimental protocols are provided to validate these hypotheses.

Introduction: Deconstructing this compound for Bioactivity Prediction

The quest for novel bioactive molecules is a cornerstone of pharmaceutical and agrochemical research.[1] this compound is a halogenated aromatic nitrile whose biological profile has yet to be fully characterized. This guide synthesizes information from structurally analogous compounds to construct a predictive model of its biological activities. Our analysis is rooted in the established bioactivities of the 2,6-dichlorobenzonitrile scaffold and the modulating influence of the 4-methoxy group.

The core hypothesis of this guide is that the 2,6-dichloro substitution pattern on the benzonitrile ring confers a high probability of herbicidal activity through the inhibition of cellulose biosynthesis. Furthermore, the presence of chlorine atoms and the nitrile group suggests potential for antimicrobial and cytotoxic effects. The 4-methoxy group is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Predicted Primary Biological Activity: Herbicidal Action

The most compelling predicted biological activity for this compound is herbicidal, based on the well-documented action of its close analog, 2,6-Dichlorobenzonitrile (Dichlobenil).[2][3]

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Dichlobenil is a known inhibitor of cellulose biosynthesis in plants.[2][3][4] This mode of action disrupts the formation of plant cell walls, leading to arrested growth and, ultimately, death of the plant. It is highly probable that this compound shares this mechanism. The 2,6-dichloro substitution pattern is critical for this activity.

Caption: Predicted mechanism of herbicidal action.

The Role of the 4-Methoxy Group

The 4-methoxy group may influence the herbicidal potency and selectivity of the molecule. It can affect:

-

Solubility and Uptake: The methoxy group can alter the compound's solubility in water and lipids, potentially affecting its uptake by plant roots and translocation within the plant.

-

Metabolic Stability: The methoxy group may be a site for metabolic modification by the plant's detoxification enzymes, which could either increase or decrease the compound's persistence and efficacy.

-

Target Binding: The electronic properties of the methoxy group could subtly alter the binding affinity of the molecule to the cellulose synthase complex.

Predicted Secondary Biological Activities

Based on the broader classes of chlorinated aromatic compounds and benzonitrile derivatives, this compound may also exhibit antimicrobial and cytotoxic properties.

Antimicrobial and Antifungal Activity

Benzonitrile derivatives have been reported to possess antibacterial and antifungal properties.[1][5][6][7] The nitrile functional group can participate in various biological interactions. The presence of chlorine atoms can further enhance this activity.[8][9]

Table 1: Reported Antimicrobial Activities of Benzonitrile Derivatives

| Compound Class | Organism(s) | Activity Metric (e.g., MIC) | Reference |

| Benzonitrile derivatives | Gram-positive and Gram-negative bacteria | Varies | [5] |

| Benzonitrile derivatives | Botrytis fabae | MIC: 6.25 µg/mL | [5] |

| 1,2,3-Triazole-linked benzamidines | Colletotrichum lagenarium, Botrytis cinerea | In vivo efficacy | [6] |

Cytotoxic Activity

Chlorinated aromatic compounds are known to exhibit toxicity towards various cell types, including mammalian cells.[10][11][12] This cytotoxicity can be mediated through multiple mechanisms, including disruption of cellular membranes, interference with metabolic pathways, and induction of apoptosis. The introduction of chlorine substituents has been shown to enhance the cytotoxic effects of certain molecular scaffolds.[8]

Caption: Potential pathways of cytotoxic action.

Proposed Experimental Validation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

Experimental Workflow

Caption: Proposed experimental validation workflow.

Detailed Experimental Protocols

Protocol 1: Herbicidal Activity Assay (Pre-emergence)

-

Preparation of Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or DMSO) and dilute to final test concentrations (e.g., 0.1, 1, 10, 100 µM) in water containing a surfactant.

-

Planting: Sow seeds of representative monocot (e.g., Zea mays) and dicot (e.g., Arabidopsis thaliana) species in pots containing a standardized soil mixture.

-

Treatment: Apply the test solutions evenly to the soil surface immediately after sowing. Include a vehicle control and a positive control (e.g., Dichlobenil).

-

Incubation: Place the pots in a controlled environment chamber with appropriate light, temperature, and humidity.

-

Assessment: After a set period (e.g., 14-21 days), assess the germination rate, seedling growth (shoot and root length), and overall plant health. Calculate the concentration required for 50% inhibition of growth (IC50).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

-

Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test organisms.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate until they reach approximately 80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value.

Conclusion and Future Directions

This guide presents a scientifically grounded, predictive framework for the biological activities of this compound. The structural analogy to Dichlobenil strongly suggests a primary herbicidal activity through the inhibition of cellulose synthesis. Secondary antimicrobial and cytotoxic activities are also plausible based on the broader chemical classes to which this compound belongs. The proposed experimental protocols provide a clear path for the validation of these hypotheses. Further research should focus on elucidating the precise molecular targets and exploring the structure-activity relationships of this and related compounds to optimize their potential applications in agriculture or medicine.

References

- Kearns, C. W., Weinman, C. J., & Decker, G. C. (n.d.). Insecticidal Properties of Some New Chlorinated Organic Compounds. Journal of Economic Entomology.

- Al-Zahrani, F. A., El-Sheekh, M. M., & Al-Zahrani, E. A. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 470-476.

- Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile. In Wikipedia.

- Richardson, R. J., & Zandstra, B. H. (2016). Herbicidal activity of heterocyclic dichlobenil analogues. Journal of Pesticide Science, 41(4), 133-137.

- Fouts, J. R. (1970). Chlorinated Hydrocarbon Insecticides: Recent Animal Data of Potential Significance for Man. Annals of the New York Academy of Sciences, 160(1), 244-253.

- Wellt Chemicals. (2024, December 20).

- Kearns, C. W., Weinman, C. J., & Decker, G. C. (n.d.). Insecticidal Properties of Some New Chlorinated Organic Compounds. Journal of Economic Entomology.

- Greenlee, W. F., Dold, K. M., Osborne, R., & Hudson, L. G. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76.

- AERU. (n.d.). Dichlobenil (Ref: H 133). University of Hertfordshire.

- Lee, E. S., Kim, H. J., & Kwon, Y. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 1996-1999.

- Aktar, M. W., Sengupta, D., & Chowdhury, A. (2009). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Journal of Environmental Science and Health, Part C, 27(1), 1-35.

- ResearchGate. (n.d.).

- Cserháti, T., Forgács, E., & Illés, Z. (1993). Principal component analysis for a better understanding of the herbicidal effectivity of some benzonitriles.

- PubChem. (n.d.). Dichlobenil.

- U.S. Environmental Protection Agency. (1983). Chlorinated Hydrocarbons: Insecticide Versus Carcinogenic Action.

- Senczuk, W., & Gzella, A. (1993). [An outline of chloro-organic compound toxicology]. Roczniki Państwowego Zakładu Higieny, 44(2-3), 125-136.

- Patel, D., Buolamwini, J. K., & Wu, L. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 26(8), 1332-1337.

- Wang, Y., & Li, J. (2004). Double Anionic Cycloaromatization of 2-(6-Substituted-3-hexene-1,5-diynyl)benzonitriles Initiated by Methoxide Addition. Organic Letters, 6(22), 4021-4024.

- Kovács, Z., Vági, P., & Kótai, B. (2023). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. Journal of Fungi, 9(7), 743.

- Strunk, R. C., & Haley, T. J. (1980). The cytopathologic effects of specific aromatic hydrocarbons. Journal of the American College of Toxicology, 1(4), 1-10.

- Naumann, K. (2005). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.

- Bertini, S., Gherardi, S., & Macchia, M. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1937-1946.

- PubChem. (n.d.). 3-Methoxybenzonitrile.

- Zhang, L., Liu, X., & Zhang, H. (2013). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 18(9), 10764-10777.

- Wang, Y., & Li, J. (2004). Double anionic cycloaromatization of 2-(6-substituted-3-hexene-1,5-diynyl)benzonitriles initiated by methoxide addition. Organic Letters, 6(22), 4021-4024.

- PubChem. (n.d.). 4-Methoxybenzonitrile.

- Yang, Y., Wang, M., & Li, Y. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1213456.

- Meanwell, N. A. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Koci, J., Vanek, T., & Klimesova, V. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(11), 3321.

- Fakhim, H., & Al-Amiery, A. A. (2013). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 144-148.

- Bull, R. J., Meier, J. R., & Robinson, M. (1985). Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: by-products of chlorination. Environmental Health Perspectives, 63, 157-163.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile.

- Li, Y., Wang, Y., & Zhang, J. (2022). Visible Light-Promoted Diazoacetates and Nitriles Generating Nitrilium Ions Trapped by Benzotriazoles and Carboxylic Acids. Organic Letters, 24(32), 5964-5969.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile.

- Prichard, B. N., Owens, C. W., & Graham, B. R. (1997). Pharmacology and Clinical Use of Moxonidine, a New Centrally Acting Sympatholytic Antihypertensive Agent. Journal of Human Hypertension, 11 Suppl 1, S29-S45.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 3. welltchemicals.com [welltchemicals.com]

- 4. Herbicidal activity of heterocyclic dichlobenil analogues [jstage.jst.go.jp]

- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cytopathologic effects of specific aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility of 2,6-Dichloro-4-methoxybenzonitrile in organic solvents"

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-methoxybenzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a key building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development.[1] This document delves into the physicochemical properties of this compound, the theoretical underpinnings of solubility, and provides detailed, field-proven experimental protocols for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to advance their research and development endeavors.

Introduction: The Critical Role of Solubility in Chemical Synthesis and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that profoundly influences its utility and developability.[2][3] In the realm of drug discovery and development, poor solubility can lead to challenges in formulation, bioavailability, and ultimately, therapeutic efficacy.[2] For synthetic chemists, understanding the solubility of reactants and intermediates is crucial for designing efficient reaction and purification protocols, including crystallization, chromatography, and extraction. An early and accurate assessment of solubility in a range of relevant organic solvents can de-risk development projects and accelerate the path to innovation.[2]

This guide will provide a robust methodology for determining the equilibrium solubility of this compound, a critical parameter that reflects the true thermodynamic saturation point of the compound in a given solvent system.[2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that the polarity and hydrogen bonding capabilities of the solute and solvent are key determinants of solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂NO | [1][4] |

| Molecular Weight | 202.04 g/mol | [1][4] |

| Appearance | Solid | |

| CAS Number | 30482-87-2 | [1][4][5][6] |

| SMILES | COC1=CC(=C(C(=C1)Cl)C#N)Cl | [1] |

| InChI Key | MTKOPGRUFMDVSS-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, room temperature | [1][7] |

The molecular structure of this compound, featuring a substituted benzene ring with two chlorine atoms, a methoxy group, and a nitrile functional group, indicates a molecule with moderate polarity.[1] The presence of the nitrile and methoxy groups allows for some interaction with polar solvents, while the dichlorinated benzene ring contributes to its lipophilicity. Therefore, it is anticipated to exhibit solubility in a range of organic solvents with varying polarities.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by the equilibrium between the solid phase and the solution phase. At saturation, the chemical potential of the solid is equal to the chemical potential of the solute in the solution. The solubility process can be conceptually broken down into two main energy considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystalline solid together.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For a solid to dissolve, the solvation energy must be sufficient to overcome the lattice energy. The interplay of these forces dictates the extent to which a compound will dissolve in a particular solvent.

Experimental Protocol for Determining Equilibrium Solubility

The following section details a robust and widely accepted protocol for determining the equilibrium solubility of this compound in organic solvents. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability in achieving equilibrium.[2]

Materials and Equipment

-

Compound: this compound (purity ≥ 95%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

-

Glass vials with screw caps and PTFE septa.

-

Temperature-controlled orbital shaker or water bath.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that saturation is achieved and maintained.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying the concentration of this compound.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Data Analysis and Reporting

The solubility of this compound should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). It is crucial to specify the temperature at which the solubility was determined. The results should be presented in a clear and organized manner, preferably in a tabular format, to allow for easy comparison of solubility across different solvents.

Table 2: Example Solubility Data Table for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Heptane | Experimental Value | Calculated Value |

Conclusion

While specific quantitative solubility data for this compound is not extensively published, this guide provides the necessary theoretical background and a detailed experimental protocol for researchers to generate this critical data in-house. A systematic approach to solubility determination, as outlined in this document, will ensure the generation of high-quality, reliable data that can effectively guide process development, formulation, and further research activities involving this important chemical intermediate. Adherence to these protocols will empower researchers to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate their scientific objectives.

References

- Vertex AI Search. (2013).

- Gibaldi, M., et al. (2007). Experimental and Computational Methods Pertaining to Drug Solubility.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Diedrichs, A., & Gmehling, J. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models.

- World Health Organiz

- PubChem. CID 22226138 | C14H6Cl4N2.

- Exclusive Drop. Professional Grade this compound.

- ChemicalBook. This compound | 30482-87-2.

- Sigma-Aldrich. This compound | 30482-87-2.

- Sunway Pharm Ltd. This compound - CAS:30482-87-2.

- NIST. Benzonitrile, 2,6-dichloro-.

- PubChem. 2,6-Dichloro-4-methoxyphenol | C7H6Cl2O2 | CID 11735682.

- PubChem. 2,6-Dichloro-4-methoxybenzoic acid | C8H6Cl2O3 | CID 14484726.

- Alachem Co., Ltd. 30482-87-2 | this compound.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents.

- ResearchGate. (2011). Crystal structure of N'-(2,6-dichlorobenzylidene)-4-nitrobenzohydrazide, C14H9Cl2N3O3.

- BLD Pharm. This compound | 30482-87-2.

- Benchchem. An In-depth Technical Guide on the Solubility of 2,6-Dimethoxytoluene in Organic Solvents.

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. 30482-87-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 30482-87-2 [amp.chemicalbook.com]

- 6. This compound - CAS:30482-87-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. 30482-87-2|this compound|BLD Pharm [bldpharm.com]

- 8. who.int [who.int]

An In-Depth Technical Guide to 2,6-Dichloro-4-methoxybenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core characteristics, synthesis, applications, and safety protocols for 2,6-Dichloro-4-methoxybenzonitrile, a key chemical intermediate.

Section 1: Core Chemical Identity and Properties

This compound is a substituted benzonitrile compound.[1] Its unique molecular architecture, which includes a benzene ring functionalized with two chlorine atoms, a methoxy group, and a nitrile group, makes it a valuable building block in various synthetic processes.[1]

Molecular Structure

The structural arrangement of its functional groups is pivotal to its chemical reactivity and utility in targeted synthesis.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 202.04 g/mol | [2][3] |

| CAS Number | 30482-87-2 | [2][3] |

| Melting Point | 103 - 105 °C | [4] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Store in a dry, well-ventilated place at room temperature. | [3][5] |

Section 2: Role in Pharmaceutical and Chemical Synthesis

The utility of this compound stems from the reactivity of its distinct functional groups. The nitrile group (C≡N) is a versatile precursor for amines, carboxylic acids, and various heterocyclic systems, which are common scaffolds in medicinal chemistry.[6] The methoxy group (-OCH₃) can influence the electronic properties of the benzene ring and improve physicochemical properties like solubility and metabolic stability in drug candidates.[7] The dichloro-substitution pattern provides steric hindrance and electronic effects that can be exploited to direct further reactions or to enhance binding affinity in biological targets.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and crop protection agents.[1]

Conceptual Synthesis Workflow

The production of complex pharmaceutical agents often involves a multi-step process where intermediates like this compound are key components. The workflow below illustrates its role as a foundational building block.

Caption: Role as an intermediate in a multi-step synthesis pathway.

Representative Protocol: Utilization in Synthesis

While a specific, detailed synthesis for this exact molecule is proprietary, a general protocol for a reaction using a substituted benzonitrile as a starting material is outlined below. This highlights the practical considerations for its use in a laboratory setting. A common transformation is the reduction of the nitrile group to a primary amine.

Objective: To synthesize (2,6-dichloro-4-methoxyphenyl)methanamine from this compound.

Methodology:

-

Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Purge the system with an inert gas (e.g., Nitrogen or Argon) to exclude atmospheric moisture and oxygen.

-

Solvent and Reagent: In the reaction flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reducing Agent Addition: Prepare a solution or slurry of a reducing agent (e.g., Lithium aluminum hydride, LiAlH₄) in a separate flask and add it slowly to the stirred benzonitrile solution at a controlled temperature (typically 0 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux as needed. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully quench the excess reducing agent by the sequential, dropwise addition of water, followed by a sodium hydroxide solution. This step is highly exothermic and must be performed with extreme caution.

-

Workup and Extraction: Filter the resulting mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final amine product.

Section 3: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several health hazards.

Known Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

Safe Handling and Personal Protective Equipment (PPE)

A strict protocol must be followed to minimize exposure.

-

Ventilation: Always handle this chemical in a well-ventilated area or inside a chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid breathing dust.[4] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5]

Emergency Response Workflow

In case of accidental exposure, immediate action is critical.

Caption: First aid procedures for exposure to this compound.

Section 4: References

-

Alachem Co., Ltd. (n.d.). 30482-87-2 | this compound. Retrieved from Alachem Co., Ltd. website.

-

Sigma-Aldrich. (n.d.). This compound | 30482-87-2. Retrieved from Sigma-Aldrich website.

-

Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.

-

Safety Data Sheet. (2024, December 19). Retrieved from a chemical supplier's website.

-

Exclusive Drop. (n.d.). Professional Grade this compound. Retrieved from a chemical supplier's website.

-

Sigma-Aldrich. (2025, September 22). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

-

MedchemExpress.com. (2025, September 7). Safety Data Sheet. Retrieved from MedchemExpress.com.

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:30482-87-2. Retrieved from Sunway Pharm Ltd website.

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. 30482-87-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound - CAS:30482-87-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Strategic deployment of 2,6-Dichloro-4-methoxybenzonitrile in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 2,6-dichloro-4-methoxybenzonitrile, a highly functionalized aromatic scaffold with significant potential in medicinal chemistry. We will delve into its synthetic pathways, analyze its strategic application in the design of targeted therapeutics with a particular focus on kinase inhibitors, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Physicochemical Properties and Synthetic considerations

This compound is a crystalline solid with the molecular formula C₈H₅Cl₂NO. The strategic placement of its substituents—two ortho-chloro groups, a para-methoxy group, and a nitrile functionality—imparts a unique combination of electronic and steric properties that are highly valuable in drug design. The electron-withdrawing nature of the chlorine atoms and the nitrile group can influence the pKa of adjacent functionalities and contribute to strong binding interactions, while the methoxy group can act as a hydrogen bond acceptor and modulate metabolic stability.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, often leveraging multi-step sequences starting from readily available precursors. A common strategy involves the transformation of a precursor with the desired substitution pattern on the benzene ring.

One plausible and efficient method is through a Sandmeyer reaction, a versatile chemical reaction used to synthesize aryl halides and other compounds from aryl diazonium salts.[1][2][3] This approach would typically start from the corresponding aniline, 2,6-dichloro-4-methoxyaniline.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

-

2,6-dichloro-4-methoxyaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Toluene

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloro-4-methoxyaniline in a suitable volume of aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product into toluene.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

-

The 2,6-Dichloro-4-methoxyphenyl Moiety: A Privileged Scaffold in Kinase Inhibition

The 2,6-dichloro-4-methoxyphenyl moiety has emerged as a key pharmacophore in the development of targeted kinase inhibitors. The dichloro substitution pattern can provide significant potency and selectivity by occupying specific hydrophobic pockets in the kinase active site, while the methoxy group can form crucial hydrogen bonds and enhance metabolic stability.[4]

Case Study: Bosutinib (SKI-606) - A Dual Src/Abl Kinase Inhibitor

A prominent example showcasing the power of this scaffold is Bosutinib, an FDA-approved oral dual inhibitor of Src and Abl tyrosine kinases for the treatment of chronic myeloid leukemia (CML).[5] The chemical structure of Bosutinib prominently features the 4-(2,4-dichloro-5-methoxyphenylamino) group, which is a regioisomer of our topic compound's substitution pattern, highlighting the importance of this general arrangement. The core structure of Bosutinib is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.

The 2,4-dichloro-5-methoxyphenyl group in Bosutinib plays a critical role in its high-affinity binding to the ATP-binding pocket of both Src and Abl kinases. The chlorine atoms contribute to favorable hydrophobic interactions, while the methoxy group can form hydrogen bonds with the kinase hinge region.

| Kinase Target | IC₅₀ (nM) |

| Src | <10 |

| Lyn | <10 |

| Hck | <10 |

| Abl | <10 |

| Kit | - |

| PDGFR | - |

| Table 1: In vitro inhibitory activity of Bosutinib against various kinases. Data compiled from multiple sources.[5][6] |

The development of robust synthetic routes to Bosutinib has been a subject of significant research, with many approaches relying on the key intermediate 2,4-dichloro-5-methoxyaniline, which can be prepared from precursors related to this compound.

Biological Evaluation of Compounds Containing the 2,6-Dichloro-4-methoxyphenyl Scaffold

The evaluation of novel compounds bearing the 2,6-dichloro-4-methoxyphenyl moiety as potential kinase inhibitors involves a cascade of in vitro and cell-based assays. A primary step is to determine the compound's ability to inhibit the enzymatic activity of the target kinase.

In Vitro Biochemical Src Kinase Assay

This assay quantifies the ability of a test compound to inhibit the phosphotransferase activity of purified Src kinase.[7][8]

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

Materials:

-

Purified, active Src kinase

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

ATP (with γ-³²P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay like ADP-Glo™)

-

P81 phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the purified active Src kinase and the peptide substrate in the kinase reaction buffer.

-

Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) or a vehicle control (DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radiometric Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Luminescence Detection (ADP-Glo™ Assay): Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[9] Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathways and Mechanism of Action

Compounds incorporating the 2,6-dichloro-4-methoxyphenyl scaffold, such as Bosutinib, exert their therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer.

Src and Abl Kinase Signaling Pathways

Src and Abl are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, and migration.[10] In CML, the fusion protein Bcr-Abl exhibits constitutively active kinase activity, leading to uncontrolled cell growth.[11]

Caption: Simplified Src and Bcr-Abl signaling pathways and the inhibitory action of Bosutinib.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile scaffold for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. The unique electronic and steric properties conferred by its substituents provide a strong foundation for achieving high potency and selectivity. The clinical success of Bosutinib underscores the therapeutic potential of molecules containing the closely related 2,4-dichloro-5-methoxyphenyl moiety. Future exploration of this scaffold in combination with diverse pharmacophores and advanced drug design strategies holds significant promise for the development of next-generation targeted therapies.

References

-

Puttini M, Coluccia AML, Boschelli F, et al. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Mol Cancer Ther. 2013;12(4):397-407. Available from: [Link]

-

Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit. Available from: [Link]

-

Hanke JH, Gardner JP, Dow RL, et al. Development of a highly selective c-Src kinase inhibitor. J Biol Chem. 1996;271(2):695-701. Available from: [Link]

-

Hantschel O, Superti-Furga G. Structural organization of Src family, Abl and Bcr-Abl kinases. The... ResearchGate. Available from: [Link]

-

Hantschel O, Grebien F, Superti-Furga G. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes Cancer. 2012;3(5-6):450-466. Available from: [Link]

-

Gambacorti-Passerini C, Kantarjian H, Baccarani M, et al. IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. ResearchGate. Available from: [Link]

-

Nagar B, Hantschel O, Young MA, et al. Structure of autoinhibited Abl and Src. Cartoon representation of... ResearchGate. Available from: [Link]

-

Bantscheff M, Eberhard D, Abraham Y, et al. Average sequence coverage and IC 50 values for kinase targets of bosutinib. ResearchGate. Available from: [Link]

-

Bosutinib concentrations response assay to determine the IC 50 value in... ResearchGate. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

U.S. Food and Drug Administration. 203341Orig1s000. Available from: [Link]

-

Hantschel O, Nagar B, Guettler S, et al. Figure 1. Structures of regulated c-Abl and c-Src. Ribbon represention... ResearchGate. Available from: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

-

Wang X, He Z, Zhang H, et al. A general electrochemical strategy for the Sandmeyer reaction. Chem Sci. 2018;9(40):7774-7778. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.

- CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents.

- US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents.

-

Quintás-Cardama A, Cortes J. Molecular Pathways: BCR-ABL. Clinical Cancer Research. 2009;15(4):1222-1227. Available from: [Link]

- CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents.

- CN1069634C - Preparation process of 2,6-dichloro benzonitrile - Google Patents.

- US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents.

- US3567758A - Preparation of hydroxybenzonitriles - Google Patents.

-

Le K, Vendrell M, Robidas N, et al. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. J Med Chem. 2020;63(15):8048-8060. Available from: [Link]

-

The role of the methoxy group in approved drugs | Request PDF. ResearchGate. Available from: [Link]

-

New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Missioui M, Guerrab W, Nchioua I, et al. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData. 2022;7(5):x220459. Available from: [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. promega.com [promega.com]

- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 2,6-Dichloro-4-methoxybenzonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 2,6-Dichloro-4-methoxybenzonitrile, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its properties, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry

Benzonitrile derivatives are a cornerstone in modern organic synthesis and are instrumental in the development of a wide range of pharmaceuticals.[1] The nitrile group, with its unique electronic properties and ability to act as a hydrogen bond acceptor, is a key pharmacophore in numerous approved drugs.[2][3] The incorporation of a nitrile moiety into a lead compound can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, reduce drug resistance.[3]

The compound this compound, with its specific substitution pattern of two chloro groups and a methoxy group on the benzonitrile scaffold, presents a unique combination of electronic and steric properties. The chloro and methoxy groups are prevalent in medicinal chemistry, influencing ligand-target interactions, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[4][5] The 2,6-dichloro substitution pattern, in particular, can induce specific conformational preferences and metabolic stability, making this scaffold an intriguing building block for novel therapeutic agents.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Structural and General Properties

Below is a summary of the key identifiers and basic properties of this compound.

| Property | Value | Source |

| CAS Number | 30482-87-2 | [7][8] |

| Molecular Formula | C₈H₅Cl₂NO | [7][8] |

| Molecular Weight | 202.04 g/mol | [8] |

| Physical Form | Solid | [9] |

| Storage | Inert atmosphere, room temperature | [9] |

Thermal Properties

| Property | Estimated Value | Source (for similar compound) |

| Melting Point | ~53-57 °C | [10] |

| Boiling Point | No data available | [9] |

It is important to note that the presence of chlorine atoms instead of fluorine atoms will influence the intermolecular forces and thus the melting point. Experimental determination is recommended for precise applications.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The proposed pathway leverages well-established and robust chemical transformations, ensuring a reliable route to the target molecule.

The proposed synthesis involves a two-step process starting from the precursor 2,6-dichloro-4-aminophenol:

-

Diazotization and Sandmeyer Reaction: The amino group of 2,6-dichloro-4-aminophenol is converted to a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a classic and highly effective method for the synthesis of benzonitriles from anilines.[11][12][13]

-

Williamson Ether Synthesis: The phenolic hydroxyl group is then methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers.[14][15][16]

A detailed protocol for this proposed synthesis is provided in Section 5.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the nitrile, the chloro substituents, and the methoxy group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, making it a valuable synthetic handle.[17]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2,6-dichloro-4-methoxybenzoic acid).

-

Reduction: The nitrile can be reduced to a primary amine (2,6-dichloro-4-methoxyphenyl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Nucleophilic Aromatic Substitution

The benzene ring of this compound is electron-deficient due to the electron-withdrawing nature of the two chloro atoms and the nitrile group. This electronic characteristic makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).[18][19] The chloro groups can be displaced by strong nucleophiles, particularly when activated by the ortho and para positioning of the electron-withdrawing nitrile group.[20][21]

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the two deactivating chloro groups and the nitrile group significantly deactivates the ring towards electrophilic attack. Therefore, electrophilic aromatic substitution reactions on this substrate would require harsh conditions and may result in a mixture of products.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 2,6-Dichloro-4-hydroxybenzonitrile via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction.[22][23]

Materials:

-

2,6-Dichloro-4-aminophenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dichloro-4-aminophenol in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. b. Cool the copper(I) cyanide solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with ethyl acetate. b. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-4-hydroxybenzonitrile. d. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[24][25]

Materials:

-

2,6-Dichloro-4-hydroxybenzonitrile

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-4-hydroxybenzonitrile, anhydrous potassium carbonate, and a suitable solvent (e.g., acetone or DMF). b. Stir the suspension at room temperature for 15-30 minutes.

-

Methylation: a. Slowly add methyl iodide or dimethyl sulfate to the reaction mixture. b. Heat the mixture to reflux and maintain the reflux for several hours (the reaction progress can be monitored by TLC).

-

Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. e. The final product can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, owing to the unique properties imparted by its substituent pattern. This guide has provided a comprehensive overview of its known physicochemical characteristics, a plausible and detailed synthetic route, and an analysis of its chemical reactivity. The provided experimental protocols offer a practical starting point for researchers to synthesize and further explore the potential of this versatile molecule in drug discovery and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])

-

Sandmeyer Reaction Mechanism - BYJU'S. ([Link])

-

Sandmeyer reaction - Wikipedia. ([Link])

-

Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. ([Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. ([Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. ([Link])

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ([Link])

-

Williamson Ether Synthesis reaction - BYJU'S. ([Link])

-

Williamson Ether Synthesis. ([Link])

-

Williamson ether synthesis - Wikipedia. ([Link])

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. ([Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. ([Link])

-

Experiment 06 Williamson Ether Synthesis. ([Link])

-

Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed. ([Link])

-

Benzonitrile - Wikipedia. ([Link])

-

2,6-dichlorophenol - Organic Syntheses Procedure. ([Link])

-

Nucleophilic aromatic substitution - BYJU'S. ([Link])

-

Nucleophilic aromatic substitution - Wikipedia. ([Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link])

-

Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC - NIH. ([Link])

-

Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. ([Link])

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. ([Link])

-

Nucleophilic Aromatic Substitution - YouTube. ([Link])

-

Synthetic method of 2, 6-dichloro-4-((4-hydroxyphenyl)amino)phenol - Eureka | Patsnap. ([Link])

-

Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis - PMC - NIH. ([Link])

-

Chemical Properties of 2,6-Dimethoxybenzonitrile (CAS 16932-49-3) - Cheméo. ([Link])

- CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google P

-

2,6-Difluoro-4-methoxybenzonitrile, 97%, Thermo Scientific 1 g | Buy Online. ([Link])

-

The role of the methoxy group in approved drugs - PubMed. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 30482-87-2 [sigmaaldrich.com]

- 8. This compound - CAS:30482-87-2 - Sunway Pharm Ltd [3wpharm.com]

- 9. 30482-87-2|this compound|BLD Pharm [bldpharm.com]

- 10. 2,6-Difluoro-4-methoxybenzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 11. nbinno.com [nbinno.com]

- 12. byjus.com [byjus.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. Benzonitrile - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 23. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. ochemonline.pbworks.com [ochemonline.pbworks.com]

A Technical Guide to the Thermodynamic Properties of 2,6-Dichloro-4-methoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methoxybenzonitrile is a substituted benzonitrile derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is paramount for process development, optimization, safety, and scale-up. This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermodynamic parameters of this compound. It emphasizes the causality behind methodological choices and establishes self-validating systems to ensure data integrity, offering a practical resource for scientists in a research and development setting.

Introduction: The Need for Thermodynamic Characterization

The industrial viability of synthesizing and utilizing a chemical intermediate like this compound hinges on well-characterized physical and chemical properties. Thermodynamic data, such as melting point, enthalpy of fusion, heat capacity, and enthalpies of formation, are not merely academic data points; they are critical inputs for chemical engineering calculations. This data governs reactor design, heat exchange requirements, crystallization and purification processes, and safety assessments (e.g., thermal runaway risk).

Currently, detailed experimental thermodynamic data for this compound is not widely available in the public domain. This guide, therefore, serves a dual purpose: to collate the known physicochemical properties and to provide robust, field-proven protocols for researchers to determine the unknown thermodynamic parameters with a high degree of confidence.

Physicochemical & Structural Properties

A baseline characterization is the starting point for any in-depth study. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 30482-87-2 | [1][2][3] |

| Molecular Formula | C₈H₅Cl₂NO | [2][3] |

| Molecular Weight | 202.04 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% - 97% | [3] |

| Boiling Point | No data available | [2][3] |

| Melting Point | No data available | [3] |